Taxifolin 3-O-beta-D-xylopyranoside
Taxifolin 3-O-beta-D-xylopyranoside
(+)-taxifolin 3-O-beta-D-xylopyranoside is a flavanone glycoside that is (+)-taxifolin substituted by a beta-D-xylopyranosyl residue at position 3. It has a role as a metabolite. It is a beta-D-xyloside, a member of 3'-hydroxyflavanones, a flavanone glycoside, a monosaccharide derivative and a tetrahydroxyflavanone. It derives from a (+)-taxifolin and a beta-D-xylose.
Brand Name:
Vulcanchem
CAS No.:
40672-47-7
VCID:
VC21104360
InChI:
InChI=1S/C20H20O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17-26,28H,6H2/t12-,15+,17-,18-,19+,20+/m1/s1
SMILES:
C1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O
Molecular Formula:
C20H20O11
Molecular Weight:
436.4 g/mol
Taxifolin 3-O-beta-D-xylopyranoside
CAS No.: 40672-47-7
Cat. No.: VC21104360
Molecular Formula: C20H20O11
Molecular Weight: 436.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (+)-taxifolin 3-O-beta-D-xylopyranoside is a flavanone glycoside that is (+)-taxifolin substituted by a beta-D-xylopyranosyl residue at position 3. It has a role as a metabolite. It is a beta-D-xyloside, a member of 3'-hydroxyflavanones, a flavanone glycoside, a monosaccharide derivative and a tetrahydroxyflavanone. It derives from a (+)-taxifolin and a beta-D-xylose. |
|---|---|
| CAS No. | 40672-47-7 |
| Molecular Formula | C20H20O11 |
| Molecular Weight | 436.4 g/mol |
| IUPAC Name | (2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3-dihydrochromen-4-one |
| Standard InChI | InChI=1S/C20H20O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17-26,28H,6H2/t12-,15+,17-,18-,19+,20+/m1/s1 |
| Standard InChI Key | UKSPRKDZNYSFRL-ARLBNVOWSA-N |
| Isomeric SMILES | C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
| SMILES | C1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
| Canonical SMILES | C1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
| Appearance | Powder |
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